[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine
Description
Properties
Molecular Formula |
C16H28N2O2 |
|---|---|
Molecular Weight |
280.41 g/mol |
IUPAC Name |
N-[(3-methoxy-4-propoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C16H28N2O2/c1-5-11-20-15-8-7-14(12-16(15)19-4)13-17-9-6-10-18(2)3/h7-8,12,17H,5-6,9-11,13H2,1-4H3 |
InChI Key |
DOFQXGKPXVYMKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNCCCN(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on Phenolic Precursors
Reaction:
Chlorinated nitrophenols undergo nucleophilic substitution with 1,3-dibromopropane to introduce the propoxy chain.
- Reactants: 2-chloro-3-nitrophenol, 1,3-dibromopropane
- Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
- Solvent: Acetonitrile (ACN)
- Conditions: Reflux under nitrogen for approximately 11 hours, yielding compounds like 1-(3-bromopropoxy)-2-chloro-3-nitrobenzene with yields up to 92%.
| Step | Reactants | Catalyst/Base | Solvent | Conditions | Yield | Product |
|---|---|---|---|---|---|---|
| 1 | 2-chloro-3-nitrophenol + 1,3-dibromopropane | Cs₂CO₃ | ACN | Reflux, 11h | 92% | 1-(3-bromopropoxy)-2-chloro-3-nitrobenzene |
Reduction and Functionalization of Aromatic Intermediates
Nitro Group Reduction
Reaction:
Catalytic hydrogenation or chemical reduction converts nitro groups to amino groups, facilitating subsequent amination steps.
- Catalysts: Palladium on carbon (Pd/C), Raney Ni, or platinum catalysts
- Solvent: Ethanol or methanol
- Conditions: Hydrogen atmosphere, temperature 25–80°C
Outcome:
Yields amino derivatives suitable for further amination.
Introduction of the Dimethylamino Propyl Group
Nucleophilic Substitution with N-Methyl Propargylamine
Reaction:
The amino intermediates undergo nucleophilic substitution with N-methyl propargylamine, introducing the dimethylamino propyl chain.
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Solvent: Acetonitrile (ACN)
- Conditions: Room temperature to 2 days under nitrogen atmosphere.
| Step | Reactants | Catalyst/Base | Solvent | Conditions | Yield | Product |
|---|---|---|---|---|---|---|
| 2 | Aromatic amino derivative + N-methyl propargylamine | K₂CO₃ | ACN | Room temp, 2 days | 76% | N-(3-(2-Chloro-3-nitrophenoxy)propyl)-N-methylprop-2-yn-1-amine |
Aromatic Ring Substitutions and Methoxy Group Incorporation
O-Alkylation of Phenolic Precursors
Reaction:
Phenolic hydroxyl groups are alkylated with methyl or methoxy groups via methylation or etherification reactions.
- Methylating agents: Dimethyl sulfate or methyl iodide (MeI)
- Base: Potassium carbonate or sodium hydride
- Solvent: Dimethylformamide (DMF) or acetone
- Conditions: Reflux, inert atmosphere
- Ferulic acid derivatives are synthesized via O-alkylation with methyl or methoxy groups, with yields exceeding 70% under optimized conditions.
Final Assembly and Purification
Amide Coupling and Final Functionalization
Reaction:
Amide bond formation between aromatic intermediates and amino groups, often using coupling reagents like EDC or DCC, yields the final compound.
Purification Techniques
- Column chromatography: Using silica gel with appropriate eluents (e.g., ethyl acetate/n-hexane mixtures)
- Rectification/distillation: To purify volatile amines and remove residual solvents and by-products
Purity:
Typically exceeds 95% as confirmed by HPLC analysis.
Catalytic Systems and Reaction Conditions Summary
| Parameter | Range | Remarks |
|---|---|---|
| Catalyst | Cu-Co/Al₂O₃-diatomite | Composition varies; e.g., Cu 5–25%, Co 5–30% |
| Temperature | 50–360°C | Optimal at 120–220°C for amination steps |
| Pressure | 0.3–5.0 MPa | Usually near atmospheric to moderate pressure |
| Space Velocity | 0.1–3.0 h⁻¹ | For continuous flow processes |
| Molar Ratios | Ammonia: 1–15:1, H₂: 0.1–10:1 | Adjusted for selectivity and conversion |
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
The table below highlights key structural differences between the target compound and its analogs:
| Compound Name (IUPAC) | Substituent on Amine Nitrogen | Aryl Substituents | Key Properties/Applications | References |
|---|---|---|---|---|
| [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine | 3-(Dimethylamino)propyl, (3-methoxy-4-propoxyphenyl)methyl | 3-methoxy, 4-propoxy | Enhanced solubility due to tertiary amine; potential receptor binding | |
| [3-Methoxy-4-(2-methylpropoxy)phenyl]methyl(propyl)amine | Propyl, [3-methoxy-4-(2-methylpropoxy)phenyl]methyl | 3-methoxy, 4-(2-methylpropoxy) | Higher lipophilicity; limited solubility | |
| N-[3-Methoxy-4-(allyloxy)benzyl]-3-morpholin-4-ylpropan-1-amine | 3-Morpholinylpropyl, [3-methoxy-4-(allyloxy)phenyl]methyl | 3-methoxy, 4-allyloxy | Reduced bioactivity compared to dimethylamino derivatives | |
| (3-Ethoxy-4-propoxyphenyl)methylamine | Propyl, (3-ethoxy-4-propoxyphenyl)methyl | 3-ethoxy, 4-propoxy | Intermediate for polymer synthesis; research use |
Functional Group Impact
Amino Group Variations
- Dimethylamino (Target Compound): The tertiary amine in the target compound increases solubility in aqueous media compared to morpholino or secondary amine analogs. This group may also enhance interactions with biological targets, as seen in analogs like 3-(dimethylamino)propylamine derivatives, which showed distinct anti-proliferative activity in cancer studies .
- Morpholinyl (Analog) : Replacement with a morpholine ring (as in N-[3-methoxy-4-(allyloxy)benzyl]-3-morpholin-4-ylpropan-1-amine) reduces activity, likely due to decreased basicity and steric hindrance .
Aryl Substituent Effects
- Methoxy vs. Ethoxy/Propoxy : The 3-methoxy group in the target compound provides moderate electron-donating effects, while the 4-propoxy substituent increases lipophilicity compared to ethoxy or methylpropoxy analogs. This balance may optimize membrane permeability and metabolic stability .
- Allyloxy vs.
Research Findings and Implications
- Biological Activity: Evidence from anti-proliferative studies indicates that dimethylamino-substituted amines (e.g., 3-(dimethylamino)propylamine derivatives) exhibit superior activity compared to morpholino or diethylamino analogs.
- Synthetic Utility : The target compound’s structure aligns with intermediates used in polymer synthesis (e.g., star copolymers), where tertiary amines facilitate controlled polymerization via hydrogen bonding or ionic interactions .
- Safety Considerations : Analogs like [3-Methoxy-4-(2-methylpropoxy)phenyl]methyl(propyl)amine require stringent handling due to undefined toxicity profiles, highlighting the need for rigorous safety assessments of the target compound .
Biological Activity
The compound [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine , also known as a derivative of propylamine, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C17H32Cl2N2O2
- Molecular Weight : 367.36 g/mol
- IUPAC Name : N-[(3-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine; dihydrochloride
The compound features a dimethylamino group, which is known to enhance basicity and may influence its interaction with biological targets. The presence of both hydrophobic (propoxy and ethoxy groups) and polar functional groups suggests diverse interactions within biological systems.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines . For instance, derivatives of propylamine have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the ability of related compounds to significantly reduce viability in breast cancer cells (MCF-7) and lung cancer cells (A549) by over 50% at specific concentrations.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways. For example, a derivative exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.
Neuropharmacological Effects
The dimethylamino group may confer neuropharmacological properties , potentially acting as a modulator of neurotransmitter systems. Preliminary studies suggest that this compound could influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions. This aligns with findings related to other amine derivatives that have been investigated for their antidepressant effects .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with various receptors including adrenergic and serotonergic receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : Potential inhibition of enzymes such as topoisomerases or kinases has been proposed, which play significant roles in cancer cell growth and survival.
- Membrane Disruption : The hydrophobic properties allow for integration into lipid membranes, potentially leading to cell lysis in microbial pathogens.
Study 1: Anticancer Activity
In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming the compound's role in inducing apoptosis.
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various derivatives, including this compound against common bacterial strains. Results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
